molecular formula C12H15F B3048507 1-Cyclohexyl-3-fluorobenzene CAS No. 1717-83-5

1-Cyclohexyl-3-fluorobenzene

Cat. No. B3048507
CAS RN: 1717-83-5
M. Wt: 178.25 g/mol
InChI Key: HKMLIHLPRGKCQZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-fluorobenzene is a fluorinated benzene derivative. It consists of a benzene ring with a fluorine atom at the 3-position and a cyclohexyl group at the 1-position .


Synthesis Analysis

The synthesis of 1-Cyclohexyl-3-fluorobenzene could potentially involve a Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . Another possible method could be the formation of cyclohexene .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-fluorobenzene can be analyzed using 19F NMR spectroscopy . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .


Chemical Reactions Analysis

1-Cyclohexyl-3-fluorobenzene may undergo reactions such as nucleophilic aromatic substitution . The Birch Reduction could also be a potential reaction for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclohexyl-3-fluorobenzene can be determined using various techniques. For instance, its chemical properties can be analyzed using 19F NMR spectroscopy . Its physical properties such as density, color, and melting and boiling points can be determined using standard laboratory techniques .

Mechanism of Action

The mechanism of action for reactions involving 1-Cyclohexyl-3-fluorobenzene could involve initial addition of a nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This is a two-step mechanism characterized by the formation of an arenium ion, which is conjugated but not aromatic .

Safety and Hazards

The safety data sheet for a similar compound, 1-Chloro-3-fluorobenzene, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

Future research on 1-Cyclohexyl-3-fluorobenzene could involve exploring its potential uses in various fields. For instance, it could be used in the synthesis of other complex organic compounds . Additionally, further studies could be conducted to better understand its reactivity and the mechanisms of its reactions .

properties

IUPAC Name

1-cyclohexyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLIHLPRGKCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596672
Record name 1-Cyclohexyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-fluorobenzene

CAS RN

1717-83-5
Record name 1-Cyclohexyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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